![molecular formula C12H19NO2 B2735348 N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide CAS No. 2305204-65-1](/img/structure/B2735348.png)
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide, also known as OSP, is a synthetic compound that has been widely used in scientific research. OSP is a spirocyclic lactam that contains a double bond, which makes it a useful building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide is not well understood. However, it has been shown to interact with proteins in cells, suggesting that it may act as a protein modifier or inhibitor.
Biochemical and Physiological Effects:
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. For example, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to inhibit the activity of the proteasome, a cellular complex that degrades proteins. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. In addition, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to induce apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has several advantages for lab experiments. It is a versatile building block that can be used to synthesize a wide range of compounds. It is also relatively easy to synthesize and purify. However, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Direcciones Futuras
There are several future directions for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide research. One direction is to study its interactions with proteins in more detail, in order to understand its mechanism of action. Another direction is to develop new synthetic methods for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide and its derivatives, in order to expand the range of compounds that can be synthesized. Finally, there is potential for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide to be used in drug discovery, particularly for the development of inhibitors of protein-protein interactions.
Métodos De Síntesis
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide can be synthesized in several steps from commercially available starting materials. The first step involves the reaction of 1,6-diaminohexane with maleic anhydride to form a cyclic imide. This imide is then reacted with a Grignard reagent to form a spirocyclic lactam, which is further modified to introduce the prop-2-enamide group.
Aplicaciones Científicas De Investigación
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been used in various scientific research applications, including drug discovery, chemical biology, and materials science. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide is a versatile building block that can be used to synthesize a wide range of compounds. For example, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been used to synthesize inhibitors of protein-protein interactions, which are important targets for drug discovery. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has also been used to introduce fluorescent labels into proteins for imaging studies.
Propiedades
IUPAC Name |
N-[(4R,5S)-6-oxaspiro[4.5]decan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-10-6-5-8-12(10)7-3-4-9-15-12/h2,10H,1,3-9H2,(H,13,14)/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXGIDLFTUCIK-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC12CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCC[C@]12CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,5S)-6-oxaspiro[4.5]decan-1-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

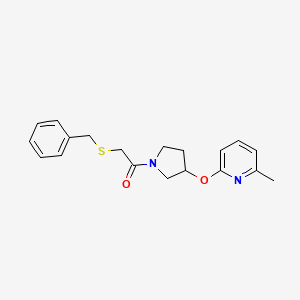
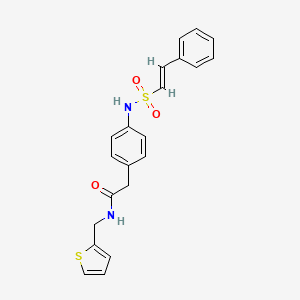
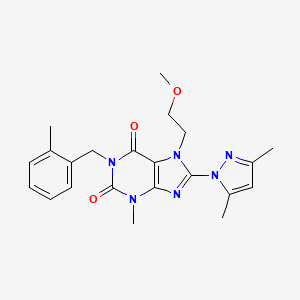
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide](/img/structure/B2735269.png)
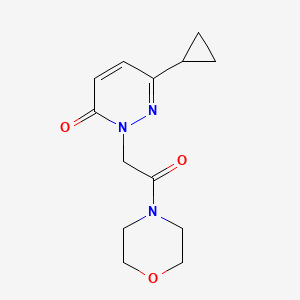
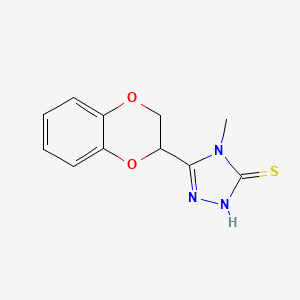

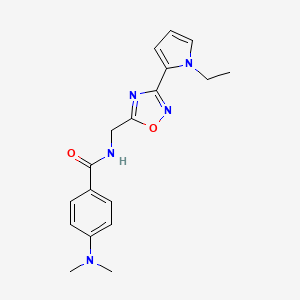

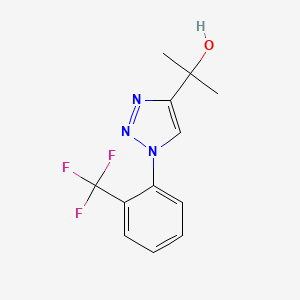
![N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide](/img/structure/B2735282.png)


![Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2735285.png)